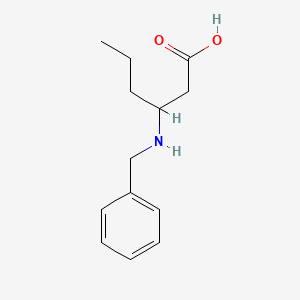

3-(Benzylamino)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzylamino)hexanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Esterification/Hydrolysis

| Reaction Type | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux | Ethyl ester |

| Hydrolysis | Water, Acid catalyst | - | 3-(Benzylamino)hexanoic acid |

Amidation Reactions

The carboxylic acid group in This compound can react with amines to form amides. While direct amidation data for this compound is limited, analogous reactions (e.g., phenylacetic acid with benzylamine) suggest the use of borate esters like B(OCH₂CF₃)₃ as catalysts under mild conditions (room temperature) .

Amidation Conditions

| Acid | Amine | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ | Room temperature | Amide |

| Hexanoic acid | Primary amine | B(OCH₂CF₃)₃ | Room temperature | Amide |

Nucleophilic Substitution and Cyclization

The benzylamino group in This compound can act as a nucleophile in substitution or cyclization reactions. For example, nucleophilic attack on activated substrates (e.g., dibromopropene) under basic conditions (Cs₂CO₃, MeCN, 90°C) facilitates cyclization, forming heterocycles such as benzo imidazo[2,1-b]thiazoles .

Cyclization Pathway

| Reactants | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Dibromopropene, amine | Cs₂CO₃, MeCN | 90°C, 24 h | Benzoimidazo[2,1-b]thiazoles |

Three-Component Reactions

This compound may participate in three-component reactions involving diethyl phosphite and triethyl orthoformate. These reactions typically yield phosphonates or iminol formamides, depending on substrate ratios and reaction conditions .

Three-Component Reaction Outcomes

| Substrates | Conditions | Major Product |

|---|---|---|

| Benzylamine, diethyl phosphite, triethyl orthoformate | Varying ratios | Phosphonates or iminol formamides |

Mechanistic Insights

The reactivity of This compound is governed by its functional groups:

-

Polar mechanisms dominate due to the heterolytic cleavage of bonds in the carboxylic acid and amine groups .

-

Radical mechanisms are less likely unless under homolytic conditions.

-

Pericyclic reactions require conjugation, which is limited in this structure.

Reaction Mechanism Classification

| Mechanism Type | Example Reaction | Key Features |

|---|---|---|

| Polar (Heterolytic) | Acid-base reactions | Charge separation, carbocation intermediates |

| Radical (Homolytic) | Photochlorination | Unpaired electrons, chain processes |

Reactivity and Stability

-

Carboxylic acid group : Highly reactive, prone to esterification, amidation, or decarboxylation under thermal conditions.

-

Benzylamino group : Acts as a nucleophile in substitution reactions but may undergo oxidation or ethylation under certain conditions .

-

Stability : Susceptible to hydrolysis in acidic/basic media but stable under neutral conditions.

特性

CAS番号 |

93620-38-3 |

|---|---|

分子式 |

C13H19NO2 |

分子量 |

221.29 g/mol |

IUPAC名 |

3-(benzylamino)hexanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-2-6-12(9-13(15)16)14-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3,(H,15,16) |

InChIキー |

JQKKEYCMOYWIOU-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

正規SMILES |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。